molecular formula C17H12F2 B11863808 1-(2-(Difluoromethyl)phenyl)naphthalene

1-(2-(Difluoromethyl)phenyl)naphthalene

Cat. No.: B11863808
M. Wt: 254.27 g/mol
InChI Key: OXPCIBGKWVJZFR-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H12F2 It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-(Difluoromethyl)phenyl)naphthalene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a boron reagent and a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Difluoromethyl)phenyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-substituted naphthoquinones, while reduction could produce difluoromethyl-substituted naphthalenes.

Scientific Research Applications

Organic Synthesis

1-(2-(Difluoromethyl)phenyl)naphthalene serves as a versatile building block in organic synthesis. Its unique structure allows for further modifications to create more complex molecules, which can be useful in drug discovery and materials science.

Research has indicated potential biological activities associated with this compound:

  • Anticancer Properties : Studies have demonstrated that naphthalene derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown promising results in inducing apoptosis in breast cancer cells (MDA-MB-231) through cell cycle arrest mechanisms .
  • Antimicrobial Activity : The structural characteristics of this compound suggest potential antimicrobial properties. Compounds with similar structures have been effective against pathogens such as Staphylococcus aureus and Escherichia coli.

Materials Science

The compound's electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and fluorescent probes. Its ability to form stable films can be utilized in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Study 1: Anticancer Activity

A study focused on naphthalene derivatives found that modifications such as the introduction of difluoromethyl groups significantly enhanced anticancer activity. In vitro tests showed that certain derivatives could inhibit cell proliferation by inducing apoptosis through mitochondrial pathways .

CompoundIC50 (µM)Mechanism of Action
Compound A15Induces apoptosis
Compound B10Cell cycle arrest
This compoundTBDTBD

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives similar to this compound were tested for antimicrobial efficacy against common pathogens. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations.

PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.30
Candida albicans0.40

Mechanism of Action

The mechanism by which 1-(2-(Difluoromethyl)phenyl)naphthalene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2-(Trifluoromethyl)phenyl)naphthalene
  • 1-(2-(Chloromethyl)phenyl)naphthalene
  • 1-(2-(Bromomethyl)phenyl)naphthalene

Comparison: 1-(2-(Difluoromethyl)phenyl)naphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. For instance, the difluoromethyl group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications.

Biological Activity

1-(2-(Difluoromethyl)phenyl)naphthalene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and implications for drug design associated with this compound, drawing on diverse sources and research findings.

Chemical Structure and Properties

The compound features a difluoromethyl group attached to a phenyl ring, which is further linked to a naphthalene moiety. The presence of fluorine atoms is known to influence the lipophilicity and biological activity of compounds significantly.

Antimicrobial Activity

Research has demonstrated that naphthalene derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown enhanced activity against various bacterial strains, including Mycobacterium species. The mechanism of action is believed to involve interference with the bacterial respiratory chain, akin to that observed with established antimycobacterial agents like bedaquiline .

Table 1: Antimicrobial Activity of Naphthalene Derivatives

CompoundMIC (µg/mL)Activity Comparison
This compoundTBDTBD
N-(3-fluorophenyl)naphthalene-1-carboxamide0.5Higher than rifampicin
N-(4-methoxyphenyl)naphthalene-1-carboxamide1.0Comparable to ciprofloxacin

Lipophilicity and ADME Properties

The lipophilicity of this compound is expected to be higher than that of its non-fluorinated counterparts due to the difluoromethyl substituent. This property enhances membrane permeability, which is crucial for bioavailability in pharmacological applications . Studies suggest that compounds with difluoromethyl groups often exhibit improved absorption and distribution profiles compared to their non-fluorinated analogs .

Synthesis and Evaluation

A study focused on the synthesis of various difluoromethyl-substituted naphthalene derivatives reported successful incorporation into biologically active frameworks. The synthesized compounds were evaluated for their antimicrobial efficacy against resistant strains of bacteria, showcasing significant potential as new therapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the position and nature of substituents on the naphthalene ring significantly impact biological activity. For instance, variations in electron-withdrawing groups like difluoromethyl can enhance or diminish activity depending on their position relative to other functional groups on the naphthalene scaffold .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Bacterial Growth : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Disruption of Membrane Integrity : The lipophilic nature allows these compounds to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(2-(Difluoromethyl)phenyl)naphthalene, and how are they experimentally determined?

Answer:

  • Density and melting/boiling points are determined via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) paired with differential scanning calorimetry (DSC). For fluorinated analogs like 1-fluoronaphthalene, density values (~1.132 g/mL) and boiling points (~215°C) are benchmarked against literature data .
  • Fluorine-specific interactions (e.g., dipole moments) are analyzed using nuclear magnetic resonance (¹⁹F NMR) and X-ray crystallography, leveraging fluorine’s electronegativity to probe electronic effects .
  • Methodological rigor : Cross-validate results using ATSDR’s inclusion criteria for physicochemical studies, such as peer-reviewed protocols for reproducibility .

Q. How can researchers design a robust synthesis pathway for this compound?

Answer:

  • Core strategy : Start with naphthalene functionalization via Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the difluoromethylphenyl group. Fluorination agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) are preferred for introducing difluoromethyl moieties .
  • Purity validation : Use column chromatography and HPLC to isolate intermediates, referencing ATSDR’s data extraction frameworks for chemical purity assessment (Table C-2) .
  • Troubleshooting : Address side reactions (e.g., over-fluorination) by optimizing reaction stoichiometry and temperature, guided by analogous halogenated naphthalene syntheses .

Q. What in vitro toxicological assays are suitable for preliminary hazard assessment of this compound?

Answer:

  • Cytotoxicity screening : Use mammalian cell lines (e.g., HepG2 or A549) with MTT assays, following ATSDR’s inclusion criteria for systemic effects (Table B-1) .
  • Metabolic stability : Employ liver microsome assays to evaluate cytochrome P450 interactions, referencing fluorinated naphthalene analogs (e.g., 1-fluoronaphthalene) for metabolic pathway predictions .
  • Data interpretation : Apply ATSDR’s risk-of-bias questionnaires (Table C-6/C-7) to ensure study validity, such as randomization of dose concentrations .

Advanced Research Questions

Q. How do conflicting toxicity data for fluorinated naphthalenes inform risk assessment of this compound?

Answer:

  • Contradiction analysis : Compare in vivo vs. in vitro results using ATSDR’s confidence ratings (e.g., “High Initial Confidence” for studies with low bias) . For example, resolve discrepancies in hepatic toxicity by cross-referencing metabolomics data from fluorinated PAHs .
  • Mechanistic insights : Use molecular docking studies to assess fluorine’s stereoelectronic effects on protein binding, as seen in fluorinated drug candidates .
  • Weight-of-evidence approach : Integrate data using ATSDR’s 8-step framework (e.g., Step 6: Confidence rating translation) to prioritize high-quality studies .

Q. What computational methods predict the environmental fate of this compound?

Answer:

  • Partitioning coefficients : Estimate log Kow (octanol-water) and log Koc (soil organic carbon) via COSMO-RS or EPI Suite, validated against experimental data for methylnaphthalenes .
  • Degradation modeling : Apply density functional theory (DFT) to simulate hydrolysis or photolysis pathways, referencing fluorobenzene degradation mechanisms .
  • Validation : Compare predictions with ATSDR’s environmental monitoring protocols for air/water/sediment partitioning .

Q. How can researchers resolve discrepancies in metabolic pathway identification for fluorinated naphthalenes?

Answer:

  • Advanced analytics : Use LC-HRMS (liquid chromatography-high-resolution mass spectrometry) with isotopic labeling (e.g., ¹⁸O/²H) to track metabolite formation, as demonstrated in 1-fluoronaphthalene studies .
  • Cross-species comparisons : Analyze interspecies differences (e.g., rat vs. human liver microsomes) using ATSDR’s toxicokinetic frameworks (Step 3: Data extraction) .
  • Machine learning : Train models on existing fluorinated PAH metabolism datasets to predict novel pathways .

Q. What mechanistic studies elucidate the role of the difluoromethyl group in biological activity?

Answer:

  • Stoichiometric probes : Synthesize deuterated or methyl-substituted analogs to isolate fluorine’s effects on binding affinity .
  • Crystallography : Resolve protein-ligand complexes (e.g., CYP450 enzymes) to map fluorine’s van der Waals interactions, as seen in fluorinated pharmaceuticals .
  • Kinetic isotope effects : Compare kcat/Km values for fluorinated vs. non-fluorinated derivatives to quantify electronic contributions .

Properties

Molecular Formula

C17H12F2

Molecular Weight

254.27 g/mol

IUPAC Name

1-[2-(difluoromethyl)phenyl]naphthalene

InChI

InChI=1S/C17H12F2/c18-17(19)16-10-4-3-9-15(16)14-11-5-7-12-6-1-2-8-13(12)14/h1-11,17H

InChI Key

OXPCIBGKWVJZFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C(F)F

Origin of Product

United States

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